molecular formula C12H27OPS3 B1683236 Tribufos CAS No. 78-48-8

Tribufos

Cat. No.: B1683236
CAS No.: 78-48-8
M. Wt: 314.5 g/mol
InChI Key: ZOKXUAHZSKEQSS-UHFFFAOYSA-N
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Preparation Methods

Tribufos is synthesized through a series of chemical reactions involving the phosphorylation of thiols. The synthetic route typically involves the reaction of phosphorus trichloride with butanol to form tributyl phosphite, which is then treated with sulfur to yield this compound. Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Tribufos undergoes various chemical reactions, including oxidation, hydrolysis, and conjugation. In the presence of enzymes and reducing agents, this compound forms a reactive sulfoxide intermediate. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are sulfoxides and phosphorothioates .

Scientific Research Applications

Agricultural Applications

Defoliation in Cotton Cultivation

  • Tribufos is widely used in cotton farming to induce leaf abscission, facilitating mechanical harvesting. The compound alters plant hormone levels, leading to defoliation within 4 to 7 days post-application .
  • Effectiveness : Studies have shown that this compound can significantly enhance the efficiency of cotton harvests by synchronizing leaf drop with harvesting schedules.

Pest Control

  • As a pesticide, this compound targets various pests affecting crops. Its application has been shown to reduce pest populations effectively, contributing to higher crop yields .

Toxicological Research

This compound has been extensively studied for its toxicological effects on non-target organisms and humans. Key findings include:

Neurotoxicity Studies

  • Research indicates that this compound inhibits acetylcholinesterase (AChE) activity in both red blood cells and brain tissue of experimental animals. This inhibition is a marker for potential neurotoxic effects .
  • Inhalation exposure studies on rats revealed clinical signs of neurological impairment, including altered gait and convulsions, at concentrations as low as 59.5 mg/m³ over 13 weeks .

Reproductive Toxicity

  • In reproductive toxicity studies, this compound exposure resulted in adverse effects such as reduced fertility rates and increased gestation lengths in animal models . The lowest observed adverse effect level (LOAEL) was identified at 0.14 mg/kg/day based on plasma and brain AChE inhibition .

Environmental Impact Studies

Soil Degradation and Persistence

  • This compound exhibits varying degradation rates depending on soil type and environmental conditions. For instance, the half-life of this compound in aerobic soil conditions has been reported to range from 198 days to over 745 days .
  • Studies indicate that the degradation of this compound is influenced by soil pH, with higher pH levels correlating with increased microbial activity and faster breakdown rates .

Case Studies

Study FocusFindingsReference
Cotton DefoliationEffective in inducing leaf drop; improved harvest efficiency.
NeurotoxicitySignificant AChE inhibition observed; neurological symptoms in rats at low exposure levels.
Reproductive EffectsReduced fertility and increased gestation length noted in animal studies.
Environmental PersistenceHalf-lives vary significantly; influenced by soil characteristics and microbial activity.

Mechanism of Action

Tribufos exerts its effects primarily through the inhibition of cholinesterase enzymes, leading to the accumulation of acetylcholine in nerve synapses. This results in continuous nerve signal transmission, causing muscle contractions and, ultimately, paralysis in pests. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase enzymes. The pathways involved in its mechanism of action are related to the disruption of normal neurotransmission .

Comparison with Similar Compounds

Tribufos is part of the organophosphate class of compounds, which includes other chemicals such as diazinon, ethoprop, and phosmet. Compared to these compounds, this compound is unique in its specific use as a defoliant for cotton plants. While other organophosphates are primarily used as insecticides, this compound is specifically formulated to remove leaves from plants, making it distinct in its application .

Similar Compounds::

Biological Activity

Tribufos, chemically known as S,S,S-tributyl phosphorotrithioate, is an organophosphate compound primarily used as a defoliant in cotton agriculture. Its biological activity is characterized by its neurotoxic effects, particularly through the inhibition of acetylcholinesterase (AChE) in both red blood cells (RBC) and brain tissue. This article explores the biological activity of this compound, focusing on its toxicological profile, case studies, and relevant research findings.

This compound exerts its biological effects mainly by inhibiting AChE, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. The degree of AChE inhibition is a key indicator of this compound's toxicity.

Toxicological Profile

The toxicological profile of this compound reveals significant impacts on various biological systems. Below are key findings from studies assessing its effects:

  • Acute Exposure : Studies indicate that acute exposure to this compound leads to substantial inhibition of AChE activity. For instance, a study on male Wistar rats exposed to different concentrations showed a decrease in RBC AChE activity ranging from 25% to 91% compared to controls after 13 weeks .
  • Neurotoxicity : Neonates are particularly sensitive to this compound's neurotoxic effects, with studies showing that they exhibit greater AChE inhibition compared to adults . This has implications for developmental toxicity.
  • Hematological Effects : this compound exposure has been linked to alterations in hematological parameters, including decreased RBC count and hemoglobin levels. The lowest observed adverse effect level (LOAEL) was identified at 1 mg/kg/day in rabbit studies .

Case Studies

Several case studies highlight the implications of this compound exposure in agricultural settings:

  • Agricultural Workers : Reports indicate that agricultural workers exposed to this compound may experience symptoms consistent with organophosphate toxicity, including respiratory distress and neurological symptoms. Monitoring programs have been initiated to assess long-term health impacts among these populations.
  • Environmental Impact : In regions where this compound is extensively used, such as cotton-growing areas, there have been community complaints regarding environmental odors associated with the compound's degradation products. The strong skunk-like odor is attributed to its metabolite, which raises concerns about air quality and public health .

Research Findings

A summary of significant research findings related to this compound's biological activity is presented below:

Study TypeFindingsReference
Toxicological StudySignificant AChE inhibition observed across various doses; LOAEL identified at 1 mg/kg/day.
Hematology StudyDecreased RBC count and hemoglobin levels noted; neonates more sensitive than adults.
Environmental StudyCommunity complaints about odor linked to this compound degradation products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Tribufos in environmental samples, and how can oxidation artifacts be mitigated?

this compound detection typically employs gas chromatography with atomic emission detection (GC/AED) (Method 8085), which quantifies elemental phosphorus and sulfur to distinguish it from co-eluting compounds . However, this compound can arise as an oxidation product of merphos (tributyl phosphorotrithioite) during aqueous extraction, necessitating confirmatory analysis via LC-MS/MS to differentiate sources . Standard solutions (e.g., 0.1 mg/L in cyclohexane) should be stored at 0–6°C to prevent degradation .

Q. How should researchers design toxicity experiments to evaluate this compound' effects on non-target organisms?

Controlled studies should:

  • Use standardized this compound formulations (e.g., 100 mg analytical-grade reference material)
  • Include dose-response metrics (e.g., LC50, NOAEL) across species (e.g., bobwhite quail, zebra finch)
  • Monitor neurotoxic endpoints (tremors, unsteadiness) and hematological changes (red blood cell counts)
  • Validate exposure levels against environmental concentrations (typically <1 ppb in soil) to avoid overestimating ecological risk .

Q. What protocols ensure reliable sample preparation for this compound residue analysis in plant tissues?

  • Extraction : Use cyclohexane-based solvents to minimize matrix interference .
  • Cleanup : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.
  • Storage : Freeze samples at -20°C to inhibit enzymatic degradation .
  • Calibration : Include internal standards (e.g., deuterated analogs) to correct for instrument drift .

Advanced Research Questions

Q. How can QSTR models resolve contradictions in this compound toxicity data across species?

Quantitative Structure-Toxicity Relationship (QSTR) models leverage descriptors like F05[C-P] (carbon-phosphorus atom pairs at topological distance 5) to predict species-specific toxicity . For instance:

DescriptorSpeciesToxicity Trend
F05[C-P] ↑Zebra finchToxicity ↓ (R² = 0.89)
F05[C-P] ↑Daphnia magnaToxicity ↑ (R² = 0.76)
Validate models using the applicability domain (AD) framework to exclude outliers (e.g., methomyl’s anomalous toxicity in avian models) .

Q. What methodological gaps exist in current this compound metabolomics studies, and how can they be addressed?

  • Gap 1 : Most studies focus on parent compounds, ignoring metabolites like S,S,S-tributyl phosphorodithioate .
  • Solution : Apply high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products .
  • Gap 2 : Limited data on chronic exposure (e.g., intestinal carcinogenicity in rodents).
  • Solution : Longitudinal studies (>12 months) with histopathological analysis of adrenal glands and lung tissue .

Q. How can researchers reconcile conflicting ecotoxicity data between laboratory and field studies?

  • Controlled Lab Conditions : Use standardized OECD guidelines (e.g., Test No. 203 for fish) but note their oversimplification of environmental variables (pH, organic matter) .
  • Field Validation : Deploy passive samplers (e.g., POCIS) to measure bioavailable this compound fractions in water/sediment .
  • Statistical Adjustment : Apply mixed-effects models to account for covariates like temperature and microbial activity .

Q. Methodological Best Practices

  • Data Integrity : Avoid adjusting experimental data to fit theoretical models; document raw datasets and preprocessing steps transparently .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal physiology and minimizing distress .
  • Manuscript Clarity : Structure methods sections to enable replication, including instrument parameters (e.g., GC column: DB-5ms, 30 m × 0.25 mm) and statistical software (e.g., R package ecotox for dose-response modeling) .

Properties

IUPAC Name

1-bis(butylsulfanyl)phosphorylsulfanylbutane
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InChI

InChI=1S/C12H27OPS3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3
Source PubChem
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InChI Key

ZOKXUAHZSKEQSS-UHFFFAOYSA-N
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Canonical SMILES

CCCCSP(=O)(SCCCC)SCCCC
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Molecular Formula

C12H27OPS3
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DSSTOX Substance ID

DTXSID1024174
Record name Tribufos
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Molecular Weight

314.5 g/mol
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Physical Description

S,s,s-tributyltrithiophosphate is a colorless to pale yellow liquid with mercaptan-like odor. Insoluble in water. Used as a growth regulator., Liquid, Colorless to pale yellow liquid; [Merck Index]
Record name S,S,S-TRIBUTYLTRITHIOPHOSPHATE
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Boiling Point

210 °C at 750 mm Hg
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Solubility

Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols. Completely miscible in dichloromethane, n-hexane, 2-propanol, and toluene., In water, 2.3 mg/L at 20 °C
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Density

1.057 at 20 °C
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Vapor Pressure

0.0000053 [mmHg], 5.3X10-6 mm Hg at 25 °C
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Color/Form

Colorless to pale yellow liquid

CAS No.

78-48-8
Record name S,S,S-TRIBUTYLTRITHIOPHOSPHATE
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Melting Point

Below -25 °C
Record name TRIBUFOS
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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